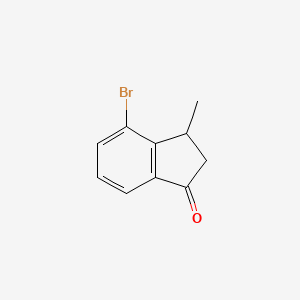

4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one

Description

4-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is a brominated indanone derivative featuring a methyl substituent at position 3 and a bromine atom at position 4.

Properties

IUPAC Name |

4-bromo-3-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-6-5-9(12)7-3-2-4-8(11)10(6)7/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXGZWSZRJEHMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=C1C(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102539-53-7 | |

| Record name | 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2-methyl-1-indanone. The reaction is carried out by treating 2-methyl-1-indanone with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:

2-methyl-1-indanone+Br2→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through crystallization or extraction methods.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 4-substituted derivatives.

Oxidation: Formation of this compound carboxylic acid.

Reduction: Formation of 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-3-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and methyl groups significantly influences electronic and steric properties. Key comparisons include:

- Electronic Effects : Bromine at C4 (electron-withdrawing) directs electrophilic substitution to C5/C6, while methyl at C3 (electron-donating) may sterically hinder reactions at adjacent positions .

- Chloro vs. Bromo : Chloro-substituted analogs (e.g., 5-chloro derivative) exhibit lower molecular weights and distinct reactivity profiles compared to brominated counterparts .

Pharmacological Activity

While direct data for this compound are absent, structural analogs demonstrate diverse bioactivities:

- Anticancer Potential: Brominated dihydroindenones like DDI (2-(3,5-dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) inhibit Topoisomerase IIα, suggesting bromine enhances DNA-targeting interactions .

- Anti-AChE Activity : Donepezil (5,6-dimethoxy derivative) highlights the importance of methoxy groups for acetylcholinesterase inhibition, whereas methyl or bromo substituents may alter binding affinity .

- Allelopathic Effects : 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one inhibits plant growth (IC₅₀: 0.16–0.34 mM), suggesting hydroxyl and alkyl groups enhance phytotoxicity .

Key Research Findings

Positional Isomerism : 4-Bromo-7-methyl and 4-bromo-3-methyl isomers exhibit near-identical molecular weights but distinct steric environments, impacting their reactivity in Suzuki couplings or Michael additions .

Bioactivity vs. Substituents : Hydroxy and benzylidene substituents (e.g., compound 7x in ) enhance anti-inflammatory activity, whereas bromine may improve metabolic stability .

Synthetic Utility: Brominated dihydroindenones serve as intermediates for spirocyclic compounds (e.g., spiroimidazolidinediones), where bromine facilitates cross-coupling reactions .

Biological Activity

4-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with significant potential in medicinal chemistry. Its structure includes a bromine atom and a methyl group, which contribute to its unique biological properties. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and various applications in research and medicine.

- Molecular Formula: C10H9BrO

- Molecular Weight: 241.08 g/mol

- CAS Number: 104517-25-1

Synthesis

The synthesis of this compound typically involves the bromination of 3-methylindanone under controlled conditions. This method ensures selective bromination at the desired position, yielding high purity and yield of the compound.

Antitumor Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, a series of curcumin analogues were tested for cytotoxic activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Some compounds demonstrated IC50 values ranging from 2.43 to 14.65 µM, indicating promising growth inhibition . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

The biological activity of this compound may be attributed to its interaction with microtubules. Compounds that destabilize microtubule assembly can induce apoptosis in cancer cells. For example, related compounds have shown effective inhibition of microtubule assembly at concentrations as low as 20 µM . The mechanism likely involves binding to tubulin or other cellular targets, modulating their activity.

Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of derivatives related to this compound. Results indicated that these compounds exhibited significant antibacterial effects against various strains, suggesting their potential as therapeutic agents .

In Vivo Studies

In vivo studies have indicated that compounds structurally related to this compound can effectively reduce tumor size in animal models. These findings support further investigation into their pharmacological properties and therapeutic applications .

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer (potential) | Not specified | Microtubule destabilization |

| Curcumin Analogue | Anticancer | 2.43 - 14.65 | Apoptosis induction |

| Related Indanone Derivative | Antimicrobial | Significant | Unknown |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.